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Compound of Interest

Compound Name: Egfr/aurkb-IN-1

cat. No.: B15136739

Introduction

Egfriaurkb-IN-1, also referred to as compound 7 in its primary citation, is a potent dual inhibitor
of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2][3] Its
development was spurred by the need to overcome resistance to existing EGFR tyrosine
kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Resistance in NSCLC can
arise from secondary mutations in the EGFR gene or through activation of alternative signaling
pathways. The dual inhibition of both EGFR and AURKB presents a promising strategy to
circumvent these resistance mechanisms and improve therapeutic outcomes.[1][3] This
technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of Egfrlaurkb-IN-1.

Rationale for a Dual EGFR/AURKB Inhibitor

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in
NSCLC, with several approved TKiIs in clinical use. However, the efficacy of these inhibitors is
often limited by the development of resistance. Aurora Kinase B (AURKB) is a key regulator of
mitosis, and its overexpression has been implicated in various cancers, including NSCLC.[3]
Preclinical studies have suggested that the concurrent inhibition of EGFR and AURKB can lead
to synergistic anti-cancer effects and overcome resistance to EGFR TKIs.[1][3]

Molecular modeling studies revealed an overlap between the ATP-binding pockets of the
inactive conformation of EGFR and the active conformation of AURKB.[1][3] This structural
similarity provided the basis for the design of a single molecule capable of inhibiting both
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kinases. Egfrlaurkb-IN-1 was designed to bind to the aC-helix out pocket of EGFR and the

back pocket of AURKB.[1]

Synthesis of Egfr/laurkb-IN-1

The synthesis of Egfr/aurkb-IN-1 is a multi-step process. The following is a detailed

experimental protocol for its synthesis.

General Synthetic Scheme:
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Caption: Synthetic scheme for Egfrlaurkb-IN-1.

Experimental Protocol:

Step 1: Synthesis of Intermediate 1 (N4-(4-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

e To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as

1,4-dioxane, add p-phenylenediamine (1.1 eq).

e Add a palladium catalyst, such as Pd2(dba)3 (0.05 eq), and a phosphine ligand, such as

Xantphos (0.1 eq).

e Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq).
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e Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a
temperature of 100-120 °C for 12-24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature and dilute with an organic
solvent such as ethyl acetate.

e Wash the organic layer with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Egfrlaurkb-IN-1 (N-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-2-
(4-chlorophenyl)acetamide)

Dissolve Intermediate 1 (1.0 eq) in a suitable aprotic solvent, such as dichloromethane
(DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere.

» Add a base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (1.5 eq).

e Cool the reaction mixture to 0 °C.

e Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.1 eq) in the same solvent.
¢ Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, quench the reaction with water.

o Extract the product with an organic solvent such as DCM or ethyl acetate.

e Wash the combined organic layers with saturated sodium bicarbonate solution, water, and
brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to

yield Egfrlaurkb-IN-1.

Biological Evaluation

The biological activity of Egfrlaurkb-IN-1 was assessed through a series of in vitro assays to
determine its inhibitory potency against EGFR and AURKB, as well as its anti-proliferative

effects in cancer cell lines.

Data Presentation

Target Assay Type IC50 (nM)
EGFR (L858R) Kinase Assay 70
AURKB Kinase Assay 1100

Cell Line Cancer Type IC50 (pM)
NCI-H1975 NSCLC (L858R, T790M) 5.0
NCI-H460 NSCLC (KRAS mutant) 7.5

Experimental Protocols

EGFR and AURKB Kinase Assays

The inhibitory activity of Egfrlaurkb-IN-1 against EGFR (L858R mutant) and AURKB was
determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow for Kinase Assay:
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Prepare Kinase Reaction:
- Kinase (EGFR or AURKB)
- Substrate
- ATP
- Egfr/aurkb-IN-1 (various concentrations)

!

Incubate at Room Temperature

!

Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP

!

Incubate at Room Temperature

!

Add Kinase Detection Reagent to convert ADP to ATP and generate light

!

Incubate at Room Temperature

!

Measure Luminescence

!

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.
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Protocol:

e Prepare a reaction mixture containing the respective kinase (e.g., recombinant human EGFR
L858R or AURKB), a suitable substrate (e.g., a poly(Glu, Tyr) peptide for EGFR or a specific
peptide substrate for AURKB), and ATP in a kinase assay buffer.

e Add serial dilutions of Egfrlaurkb-IN-1 or a vehicle control (DMSO) to the reaction mixture in
a 96-well or 384-well plate.

« Initiate the kinase reaction by adding ATP.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
e Incubate at room temperature for approximately 40 minutes.

e Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP
and to generate a luminescent signal via a coupled luciferase reaction.

e Incubate at room temperature for 30-60 minutes.
e Measure the luminescence using a plate reader.

e The IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve.

Cell Viability Assay

The anti-proliferative activity of Egfrlaurkb-IN-1 was evaluated in NSCLC cell lines, including
NCI-H1975 (harboring EGFR L858R and T790M mutations) and NCI-H460 (with a KRAS
mutation), using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell
Viability Assay.[4]

Workflow for Cell Viability Assay:
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Seed NSCLC cells (e.g., H1975, H460) in a 96-well plate
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Incubate overnight
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Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
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Protocol:

Seed the NSCLC cells in a 96-well plate at an appropriate density and allow them to adhere
overnight.

Treat the cells with various concentrations of Egfrlaurkb-IN-1 or a vehicle control (DMSO).
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Equilibrate the plate to room temperature for approximately 30 minutes.

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent
signal proportional to the amount of ATP present (an indicator of cell viability).

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.

The IC50 values are determined by plotting the percentage of cell viability against the
logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Egfr/aurkb-IN-1 exerts its anti-cancer effects by simultaneously inhibiting two critical signaling
pathways involved in cell proliferation, survival, and division.

EGFR Signaling Pathway:
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Caption: Simplified EGFR signaling pathway and the point of inhibition by Egfrlaurkb-IN-1.

AURKB Signaling Pathway:
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Caption: Role of AURKB in mitosis and its inhibition by Egfr/aurkb-IN-1.

Conclusion

Egfr/aurkb-IN-1 is a novel dual inhibitor that demonstrates potent activity against both EGFR
and AURKB. The rationale for its design is based on the potential to overcome resistance to
conventional EGFR TKIs in NSCLC. The synthetic route is well-defined, and its biological
activity has been characterized through robust in vitro assays. The ability of Egfrlaurkb-IN-1 to
inhibit two key oncogenic pathways highlights its potential as a valuable tool for cancer
research and as a lead compound for the development of new anti-cancer therapeutics.
Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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